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Compound of Interest

Compound Name:
N-(4-hydroxyphenyl)-N,4-

dimethylbenzenesulfonamide

Cat. No.: B040645 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-(4-
hydroxyphenyl)-N,4-dimethylbenzenesulfonamide, a sulfonamide derivative of potential

interest in medicinal chemistry. The following sections detail the methodologies for nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS) for the structural elucidation and characterization of this compound. The presented data is

illustrative and based on the analysis of structurally similar compounds.

Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis

of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide.

Table 1: ¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.65 s 1H Ar-OH

7.62 d 2H Ar-H (ortho to SO₂)

7.38 d 2H Ar-H (meta to SO₂)

7.05 d 2H Ar-H (ortho to OH)

6.75 d 2H Ar-H (meta to OH)

3.15 s 3H N-CH₃

2.40 s 3H Ar-CH₃

Table 2: ¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

156.5 C-OH

143.8 C-SO₂

135.2 C-CH₃ (on tosyl)

130.0 C (ipso, N-substituted)

129.5 Ar-CH (meta to SO₂)

127.8 Ar-CH (ortho to SO₂)

125.0 Ar-CH (ortho to OH)

115.8 Ar-CH (meta to OH)

38.0 N-CH₃

21.0 Ar-CH₃

Table 3: IR (Infrared) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H stretch (phenolic)

3050 Medium Aromatic C-H stretch

2925 Weak Aliphatic C-H stretch

1595, 1500 Strong Aromatic C=C stretch

1340 Strong Asymmetric SO₂ stretch

1160 Strong Symmetric SO₂ stretch

1250 Medium C-N stretch

1180 Medium C-O stretch (phenolic)

Table 4: MS (Mass Spectrometry) Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

293 85 [M]⁺ (Molecular Ion)

155 100 [CH₃C₆H₄SO₂]⁺

138 40 [M - CH₃C₆H₄SO₂]⁺

123 65 [HOC₆H₄NCH₃]⁺

91 55 [C₇H₇]⁺ (Tropylium ion)

77 30 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of N-(4-
hydroxyphenyl)-N,4-dimethylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
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Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

Sample Preparation: Dissolve 5-10 mg of N-(4-hydroxyphenyl)-N,4-
dimethylbenzenesulfonamide in approximately 0.7 mL of deuterated dimethyl sulfoxide

(DMSO-d₆).

¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire a one-dimensional proton spectrum with a spectral width of 0-12 ppm.

Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

Accumulate 16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with a spectral width of 0-200 ppm.

Use a proton-decoupled pulse sequence.

Accumulate 1024 scans.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the

chemical shifts in both spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Procedure:
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Sample Preparation: Place a small amount of the solid N-(4-hydroxyphenyl)-N,4-
dimethylbenzenesulfonamide sample directly onto the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum from 4000 to 400 cm⁻¹.

Co-add 32 scans to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups (e.g., O-H, C-H, C=C, SO₂).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source. For more

detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source, either

directly via a solid probe or after separation by gas chromatography.

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Detection: Detect the ions and generate a mass spectrum.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule. High-resolution mass spectrometry can be used to

determine the exact mass and elemental composition.[2]

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a small

molecule like N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide.
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Caption: Workflow for the spectroscopic analysis of N-(4-hydroxyphenyl)-N,4-
dimethylbenzenesulfonamide.

This guide provides a foundational understanding of the spectroscopic techniques used to

characterize N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide. The combination of

NMR, IR, and MS provides complementary information that is essential for unambiguous

structure determination in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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